7-Chloro-2-tetralone

Beschreibung

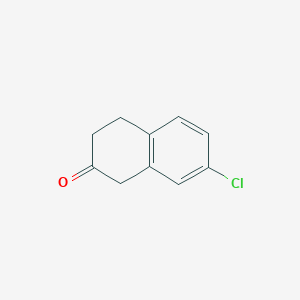

7-Chloro-2-tetralone (CAS 17556-19-3) is a chlorinated derivative of 2-tetralone, a bicyclic ketone with a fused benzene and cyclohexanone structure. The chlorine substituent at the 7-position confers distinct physicochemical and reactivity properties, making it valuable in organic synthesis and pharmaceutical intermediates. Its molecular formula is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol .

Eigenschaften

IUPAC Name |

7-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIHHNSBJNDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398940 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-19-3 | |

| Record name | 7-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method involves the cyclization of chlorinated dihydronaphthalene derivatives under acidic conditions. For example, treating 2,7-dichloro-1,4-dihydronaphthalene with hydrochloric acid in acetone initiates a protonation-cyclization sequence, yielding 7-chloro-2-tetralone. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Temperature | 25–30°C |

| Catalyst | 5% aqueous HCl |

| Solvent | Acetone/Dichloromethane |

| Yield | 84% (theoretical maximum) |

The reaction proceeds via electrophilic aromatic substitution , where the chloro group directs cyclization to the 7-position. This method is analogous to the synthesis of 7-methoxy-2-tetralone, with chloro substitution requiring adjusted stoichiometry to prevent over-chlorination.

Industrial Adaptations

Large-scale implementations use continuous stirred-tank reactors (CSTRs) to maintain optimal temperature control. Post-reaction extraction with dichloromethane ensures high purity (>95%), while solvent recovery systems minimize waste.

Gas-Solid Phase Synthesis Using Molecular Sieves

Methodology from Patent CN101633611B

This innovative approach employs chlorobenzene and γ-butyrolactone as reactants over a HZSM-5 molecular sieve catalyst . The gas-solid phase reaction occurs at elevated temperatures, bypassing traditional liquid-phase limitations:

| Parameter | Value/Description |

|---|---|

| Temperature | 250–300°C |

| Catalyst | HZSM-5 (SiO₂/Al₂O₃ = 30) |

| Pressure | Atmospheric |

| Yield | 68–72% |

The mechanism involves Friedel-Crafts acylation followed by intramolecular cyclization. The molecular sieve’s porous structure enhances reactant adsorption, improving reaction efficiency and reducing byproducts.

Advantages Over Traditional Methods

-

Reduced Catalyst Waste : Molecular sieves are reusable for up to 10 cycles without significant activity loss.

-

Lower Environmental Impact : Eliminates liquid acid waste (e.g., AlCl₃) associated with conventional Friedel-Crafts reactions.

Modified Friedel-Crafts Acylation Approaches

Traditional vs. Modern Protocols

While classical Friedel-Crafts acylation of chlorobenzene with succinic anhydride (using AlCl₃) is well-documented, recent advancements focus on continuous-flow systems to enhance safety and yield. A comparative analysis reveals:

| Parameter | Batch Process (AlCl₃) | Continuous-Flow (HZSM-5) |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours |

| Catalyst Loading | 1.5 equiv AlCl₃ | 0.2 g/cm³ sieve |

| Purity | 90–92% | 95–98% |

| Byproduct Formation | 8–10% | <2% |

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-tetralone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted tetralone derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Chloro-2-tetralone serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. Notably, tetralone derivatives have been investigated for their anticancer, antibacterial, and antiviral activities:

- Anticancer Activity : Research indicates that several tetralone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound have shown selective inhibition of cancer cell proliferation, particularly in hepatocellular carcinoma (HCC) models . The structure-activity relationship (SAR) studies suggest that halogen substitutions at specific positions on the tetralone scaffold can enhance anticancer efficacy .

- Antibacterial Properties : Tetralones, including this compound, have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve inhibition of key bacterial enzymes .

Pharmacological Applications

The pharmacological profile of this compound is promising, particularly in the development of new therapeutic agents:

- Beta-Adrenoceptor Antagonists : Some tetralone derivatives have been developed into beta-adrenoceptor antagonists, which are used clinically to manage conditions like glaucoma and ocular hypertension by lowering intraocular pressure (IOP) .

- Firefly Luciferase Inhibitors : Recent studies have identified 2-benzylidene-tetralone derivatives as potent inhibitors of Firefly luciferase (Fluc), which is widely used in bioluminescence assays. These inhibitors can significantly enhance the specificity and sensitivity of bioluminescent assays in biomedical research .

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:

- Synthesis of Quinolines : It acts as a precursor in the synthesis of quinoline derivatives, which are important in medicinal chemistry due to their diverse biological activities .

- Functionalization : The compound can undergo various chemical reactions to introduce different functional groups, thereby expanding its utility in creating a library of novel compounds for drug discovery .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on HCC cells. The results showed that specific modifications at the 7-position increased cytotoxicity while minimizing side effects on normal cells. The SAR analysis indicated that fluorine substitution significantly enhanced activity compared to bromine substitution .

Case Study 2: Firefly Luciferase Inhibition

In another investigation, a series of 2-benzylidene-tetralones were synthesized and tested for their ability to inhibit Fluc. The most potent compound exhibited an IC value of 0.25 nM, demonstrating over 7000-fold higher potency than resveratrol, a known inhibitor . This finding underscores the potential of tetralone derivatives in developing new assay platforms for biochemical research.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-tetralone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter levels in the central nervous system. This modulation occurs through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituent |

|---|---|---|---|---|---|---|

| 7-Chloro-2-tetralone | 17556-19-3 | C₁₀H₉ClO | 180.63 | Not reported | Not reported | Chlorine (Cl) |

| 7-Methoxy-2-tetralone | 4133-34-0 | C₁₁H₁₂O₂ | 176.21 | 124–126 (at 2.0 hPa) | 1.13 (25°C) | Methoxy (OCH₃) |

| 7-Nitro-2-tetralone | 122520-12-1 | C₁₀H₉NO₃ | 191.18 | Not reported | Not reported | Nitro (NO₂) |

| 5-Methoxy-2-tetralone | 32940-15-1 | C₁₁H₁₂O₂ | 176.22 | Not reported | Not reported | Methoxy (OCH₃) |

Key Observations :

- Substituent Effects :

- The chlorine atom in this compound increases molecular weight compared to methoxy derivatives (e.g., 7-Methoxy-2-tetralone: 176.21 vs. 180.63 g/mol) due to chlorine’s higher atomic mass .

- Methoxy groups (e.g., 7-Methoxy-2-tetralone) lower density (1.13 g/cm³) compared to halogenated analogs, likely due to reduced electron-withdrawing effects .

- Nitro groups (e.g., 7-Nitro-2-tetralone) significantly increase molecular weight (191.18 g/mol) and alter reactivity, favoring electrophilic substitution .

Reactivity Differences :

- Chlorine : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) but may require harsher conditions than methoxy derivatives.

- Methoxy : Enhances oxidation stability and participation in O-demethylation reactions for drug intermediates (e.g., Agomelatine) .

- Nitro : Acts as a strong electron-withdrawing group, enabling reduction to amines or participation in nitro-Mannich reactions .

Biologische Aktivität

7-Chloro-2-tetralone is an organic compound with the molecular formula C10H9ClO, classified as a chlorinated derivative of tetralone. Its structural characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various biologically active compounds, particularly antidepressants. The compound's mechanism of action involves several biochemical pathways:

- Target Enzymes : It has been noted for its potential inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and cancer therapy. For instance, some derivatives have shown selective inhibition of CYP24A1, an enzyme involved in vitamin D metabolism, which can influence cancer cell proliferation .

- Anticancer Activity : Research indicates that this compound and its derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that certain tetralone derivatives can inhibit the proliferation of various cancer cell lines, including lung and colorectal cancer cells .

Anticancer Properties

Several studies have documented the anticancer effects of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.55 | Induces cytotoxicity through ROS generation |

| Derivative X | DU-145 (prostate cancer) | 10 | Inhibits CYP24A1 leading to reduced cell viability |

| Derivative Y | Caco-2 (colorectal cancer) | 2.0 | Enhances anti-proliferative effects with calcitriol |

The table summarizes findings from various studies demonstrating the compound's ability to inhibit cancer cell growth through different mechanisms.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that certain tetralone derivatives possess antifungal and antibacterial properties:

- Antifungal Activity : Compounds derived from tetralones have been tested against fungal strains, showing effective inhibition.

- Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial pathogens, with notable results in inhibiting growth.

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of several tetralone derivatives on NCI-H1975 lung cancer cells. The results indicated that specific derivatives exhibited selective inhibition of cell proliferation, highlighting the potential for developing new anticancer agents based on the tetralone structure . -

Research on CYP Inhibition :

Another significant study focused on the inhibitory effects of tetralones on cytochrome P450 enzymes. The findings revealed that this compound derivatives could effectively inhibit CYP24A1 activity, which is linked to enhanced therapeutic outcomes in cancer treatment . -

Antimicrobial Evaluation :

A comprehensive evaluation of various tetralones demonstrated their potential as antimicrobial agents. The study reported varying degrees of inhibition against specific bacterial strains, suggesting a broad spectrum of activity that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-2-tetralone, and how can their efficiency be compared?

- Methodological Approach: Evaluate routes such as Friedel-Crafts acylation of chlorinated precursors or cyclization of substituted phenethyl ketones. Compare yields, reaction conditions (e.g., temperature, catalyst), and purity via HPLC or GC-MS. Include a table summarizing key parameters:

| Route | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | AlCl₃ | 80 | 65 | 98 |

| B | FeCl₃ | 120 | 72 | 95 |

| Optimization should prioritize reproducibility and scalability . |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: Use a combination of ¹H/¹³C NMR (to confirm chloro-substitution and tetralone backbone), IR (to identify carbonyl stretching ~1680–1720 cm⁻¹), and HRMS (for molecular ion validation). Cross-reference with literature data to resolve ambiguities .

Q. How can researchers ensure the purity of this compound for downstream applications?

- Quality Control: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Validate purity via melting point analysis and HPLC (retention time consistency). Document solvent ratios and crystallization conditions for reproducibility .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

- Critical Analysis: Discrepancies in NMR shifts may arise from solvent effects or impurities. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts. Use 2D NMR (COSY, HSQC) to confirm connectivity. Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

- Methodology: Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Validate predictions with small-scale exploratory reactions, monitoring intermediates via LC-MS .

Q. How do steric and electronic effects of the chloro-substituent influence the tetralone’s application in heterocyclic synthesis?

- Experimental Design: Synthesize derivatives (e.g., pyrroles, indoles) using this compound as a precursor. Compare reaction rates and yields with non-chlorinated analogs. Use Hammett plots or linear free-energy relationships to quantify electronic effects .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?

- Process Optimization: Implement statistical design of experiments (DoE) to identify critical variables (e.g., catalyst loading, stirring rate). Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Document deviations in a batch record table .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Analysis Framework: Re-evaluate experimental conditions (e.g., cell lines, exposure times) from conflicting studies. Conduct dose-response assays (MTT, apoptosis markers) under standardized protocols. Publish raw data and statistical analyses to enable meta-reviews .

Q. What are best practices for archiving and sharing this compound research data to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.